![molecular formula C27H25FN4O2 B2489256 (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1211734-69-8](/img/structure/B2489256.png)
(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of novel derivatives related to the given compound often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, Lv et al. (2013) synthesized a series of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, highlighting the importance of specific substituents on antifungal activity (Hong-Shui Lv et al., 2013). Similarly, other researchers have focused on synthesizing fluorine-containing derivatives to explore their antimicrobial and antifungal properties, as demonstrated by Gadakh et al. (2010) (Amol V. Gadakh et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Huang et al. (2021) performed a detailed analysis, including DFT studies, to confirm the structure and investigate the molecular properties of similar compounds (P. Huang et al., 2021). These analyses not only confirm the molecular structure but also provide insights into the electronic and conformational properties of the molecules.
properties
IUPAC Name |
[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c28-22-11-13-24(14-12-22)32-19-25(34-20-21-7-3-1-4-8-21)26(29-32)27(33)31-17-15-30(16-18-31)23-9-5-2-6-10-23/h1-14,19H,15-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFMKOAQEPHMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone |
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